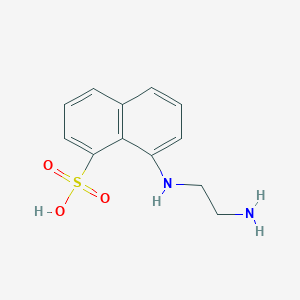
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose
Overview
Description
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose is a compound with the molecular formula C9H14O5 . It has a molecular weight of 202.20 g/mol . This compound is of immense value and finds application in the realm of biomedicine . Its distinctive chemical structure bestows it with crucial significance as an intermediate for the synthesis of antiviral pharmaceuticals and carbohydrate-based therapeutic agents .
Synthesis Analysis
The compound can be obtained via glycosidation of 1,6-anhydro-2,3-O-isopropylidene-beta-D-mannopyranose (1) with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose (2) using p-toluenesulfonic acid as a catalyst .Molecular Structure Analysis
The IUPAC name of the compound is (1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol . The InChI string and the SMILES string provide more details about the molecular structure .Chemical Reactions Analysis
The compound has been used in the stereoselective photobromination of 1,6-anhydro-β-D-glucopyranose derivatives . It has also been used in the thermally induced cationic polymerization .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 57.2 Ų and a complexity of 254 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has no rotatable bonds .Scientific Research Applications
Biomass Burning Tracer
This compound is utilized as a chemical tracer for biomass burning. It helps in identifying and quantifying the presence of biomass burning in various environmental samples, which is crucial for understanding and mitigating air pollution and climate change .
Synthesis of High-Value Chemicals
It serves as a precursor for synthesizing high-value chemicals. For instance, it can be converted into levoglucosenone and 5-hydroxymethylfurfural , which are valuable in pharmaceuticals and as chemical intermediates .
Pharmaceutical Applications
The compound is used in the preparation of biologically important products such as rifamycin S and indanomycin , which have applications in creating antibiotics and other therapeutic agents .
Analytical Chemistry
In analytical chemistry, its derivatives, like the TMS derivative, are used for gas chromatography . This allows for the analysis of complex mixtures and the determination of the compound’s presence in various samples .
Material Science
It plays a role in material science, particularly in the study of molecular dynamics. For example, its behavior under different thermodynamic conditions can be studied using broadband dielectric spectroscopy .
Biofuel Production
As a derivative of beta-D-glucopyranose, it’s involved in the pyrolysis of cellulose or starch, which is a key process in the production of biofuels like levoglucosan .
Catalysis Research
The compound is significant in catalysis research, where it’s used to understand the specific properties of active sites, roles of additives, and solvents in catalytic processes .
Biorefinery Concept Base
It forms the base of the whole biorefinery concept, where lignocellulosic biomass is converted into a variety of products, thereby supporting sustainable development and the circular economy .
properties
IUPAC Name |
(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-5(10)4-3-11-8(12-4)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEESJHGZLRXGHP-QQGCVABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3COC(C2O1)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@H]3CO[C@@H]([C@H]2O1)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose in the synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan?
A1: 1,6-Anhydro-2,3-O-isopropylidene-beta-D-mannopyranose serves as a key starting material in the multi-step synthesis of 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan []. This compound undergoes glycosylation with 2,3,4,6-tetra-O-benzyl-1-O-trichloroacetimidoyl-alpha-D-mannopyranose, followed by protecting group manipulations, to yield the monomer used in the ring-opening polymerization leading to the target polysaccharide. Essentially, it provides the structural backbone of the repeating units within the polysaccharide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



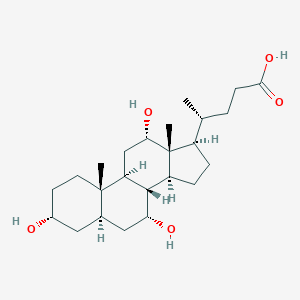
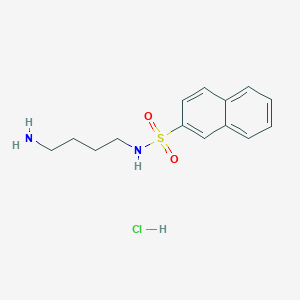
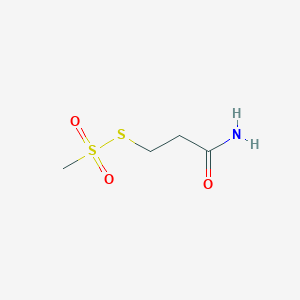
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

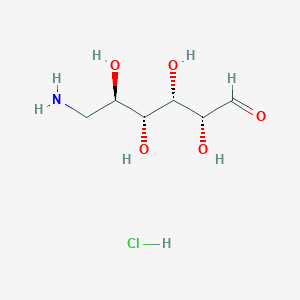

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)

![2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline](/img/structure/B43366.png)

